N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide
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Overview
Description
N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring substituted with a carboxamide group at the 2-position and a cyanocyclohexyl group at the nitrogen atom. The presence of both the cyano and carboxamide functional groups makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively utilized as reactants in the formation of a variety of heterocyclic compounds . They have drawn the attention of biochemists due to the diverse biological activities reported for many of their derivatives .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The compound affects various biochemical pathways. It is used as a precursor in reactions leading to the construction of heterocycles . In addition to some common heterocyclic compounds, synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles starting with cyanoacetohydrazides and their derivatives is also reported .
Result of Action
The result of the compound’s action is the formation of a variety of heterocyclic compounds . These heterocyclic compounds have diverse biological activities, which make them potential candidates for chemotherapeutic agents .
Biochemical Analysis
Biochemical Properties
It is known that nitrilases, a type of enzyme, play a crucial role in the hydrolysis of nitriles into corresponding carboxylic acids . This suggests that N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide may interact with nitrilases or similar enzymes in biochemical reactions .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine-2-carboxylic acid with 1-cyanocyclohexylamine under appropriate conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of biocatalysts such as nitrilases can be explored for the selective hydrolysis of nitriles to carboxamides, providing an environmentally friendly alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitrilases.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives: Similar cyano and carboxamide functional groups but with different ring structures.
Uniqueness
N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide is unique due to the presence of the pyridine ring, which can participate in additional interactions and reactions compared to benzene or other ring systems. This uniqueness can lead to different biological activities and applications .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-6-5-7-12(16-11)13(18)17-14(10-15)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHLUPBXVNASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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